molecular formula C13H14N2O7S B2861228 [5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1775530-48-7

[5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2861228
CAS No.: 1775530-48-7
M. Wt: 342.32
InChI Key: PIIPVFXKAJPJMW-UHFFFAOYSA-N
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Description

[5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furan ring, a thiadiazine ring, and multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps, including the formation of the furan ring and the thiadiazine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the functional groups attached to the furan and thiadiazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and other biomolecules, potentially leading to new insights into biochemical pathways and mechanisms.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets involved in disease processes.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with similar functional groups but different structural arrangements.

    Phenolic Compounds: These compounds share some functional similarities but differ in their overall structure and reactivity.

Properties

IUPAC Name

(5-methoxycarbonylfuran-2-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7S/c1-8-10(6-15(2)23(18,19)14-8)12(16)21-7-9-4-5-11(22-9)13(17)20-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIPVFXKAJPJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=CC=C(O2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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